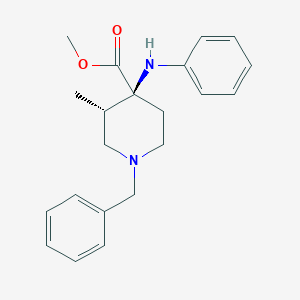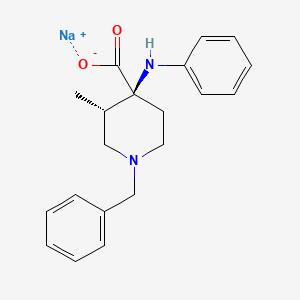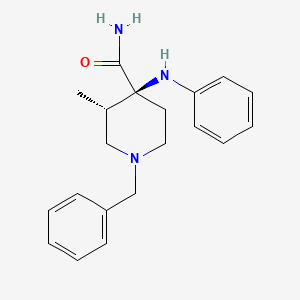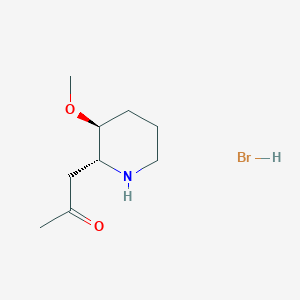
4-Methyl-2-nitro-N-acetylbenzeneamine-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-nitro-N-acetylbenzeneamine-d6 is a deuterium-labeled compound used primarily in scientific research. The compound has a molecular formula of C9H4D6N2O3 and a molecular weight of 200.22. It is a yellow solid that is soluble in dichloromethane. The deuterium labeling makes it particularly useful in studies involving metabolic pathways, environmental pollutant standards, and chemical identification.
準備方法
The synthesis of 4-Methyl-2-nitro-N-acetylbenzeneamine-d6 involves several steps:
Nitration: The starting material, 4-methylacetanilide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the methyl group.
Deuterium Exchange: The nitro compound is then subjected to deuterium exchange reactions to replace the hydrogen atoms with deuterium.
化学反応の分析
4-Methyl-2-nitro-N-acetylbenzeneamine-d6 can undergo various chemical reactions:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, acidic or basic hydrolysis conditions, and strong oxidizing agents. The major products formed from these reactions include the corresponding amine, carboxylic acid, and other derivatives depending on the reaction conditions.
科学的研究の応用
4-Methyl-2-nitro-N-acetylbenzeneamine-d6 has several scientific research applications:
Metabolic Research: The deuterium labeling allows researchers to study metabolic pathways in vivo safely.
Environmental Studies: It is used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Chemical Identification: The compound serves as a chemical reference for qualitative and quantitative analysis in organic chemistry.
Clinical Diagnostics: It is used in imaging, diagnosis, and newborn screening due to its stable isotope labeling.
作用機序
The mechanism of action of 4-Methyl-2-nitro-N-acetylbenzeneamine-d6 is primarily related to its deuterium labeling. Deuterium, being a stable isotope of hydrogen, does not alter the chemical properties of the compound significantly but allows for tracking and studying metabolic pathways and reaction mechanisms in a non-invasive manner. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or environmental pollutant detection.
類似化合物との比較
4-Methyl-2-nitro-N-acetylbenzeneamine-d6 can be compared with other similar compounds such as:
4-Methyl-2-nitro-N-acetylbenzeneamine: The non-deuterated version of the compound, which lacks the deuterium labeling.
2-Nitro-p-acetotoluidide: Another nitro-substituted acetanilide derivative.
3-Nitro-4-(acetylamino)toluene: A similar compound with a different substitution pattern on the benzene ring.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications involving tracking and studying metabolic pathways and reaction mechanisms.
特性
CAS番号 |
1246816-34-1 |
|---|---|
分子式 |
C₉H₄D₆N₂O₃ |
分子量 |
200.22 |
同義語 |
N-(4-Methyl-2-nitrophenyl)acetamide-d6; 2’-Nitro-p-acetotoluidide-d6; 3-Nitro-4-(acetylamino)toluene-d6; 4’-Methyl-2’-nitroacetanilide-d6; N-(4-Methyl-2-nitrophenyl)acetamide-d6; NSC 9826-d6; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












